Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate
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Overview
Description
Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary targets of Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate are currently unknown . This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers
Mode of Action
Similar compounds have been synthesized through the oxidation of 2,3-cyclopentenopyridine analogues . This suggests that the compound might interact with its targets through redox reactions, but this is purely speculative and requires further investigation.
Biochemical Pathways
The compound’s potential to affect redox reactions suggests it could influence pathways involving oxidative stress or energy metabolism, but this is conjectural and needs to be confirmed by experimental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate typically involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is catalyzed by sodium alkoxide solutions such as sodium ethoxide or sodium methoxide . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- 2-Benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Uniqueness
Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other cyclopenta[b]pyridine derivatives .
Properties
IUPAC Name |
methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10(13)7-5-6-3-2-4-8(6)12-9(7)11/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQBVBUVOUOYRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2CCCC2=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823058-15-6 |
Source
|
Record name | methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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